molecular formula C10H9NO4S B14611226 Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide CAS No. 58518-48-2

Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide

Cat. No.: B14611226
CAS No.: 58518-48-2
M. Wt: 239.25 g/mol
InChI Key: UCZYDNQSTQYKHV-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide is a heterocyclic aromatic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzene ring fused to a thiophene ring, with additional methyl and nitro substituents, and a dioxide group. Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

The synthesis of Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and coupling reagents (e.g., palladium catalysts).

Mechanism of Action

The mechanism of action of Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide can be compared with other benzothiophene derivatives such as:

The unique combination of methyl, nitro, and dioxide groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

58518-48-2

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

2,3-dimethyl-6-nitro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C10H9NO4S/c1-6-7(2)16(14,15)10-5-8(11(12)13)3-4-9(6)10/h3-5H,1-2H3

InChI Key

UCZYDNQSTQYKHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(S(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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